molecular formula C32H36ClNO8 B12392600 Zuclomiphene-d5 (citrate)

Zuclomiphene-d5 (citrate)

Cat. No.: B12392600
M. Wt: 603.1 g/mol
InChI Key: PYTMYKVIJXPNBD-XGCPMUBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zuclomiphene-d5 (citrate) is the deuterium-labeled form of Zuclomiphene citrate. Zuclomiphene citrate is a cis isomer of Clomiphene citrate, which is a selective estrogen receptor modulator (SERM). This compound exhibits antiestrogenic properties and is known to inhibit the secretion of luteinizing hormone more effectively than its trans isomer . Zuclomiphene citrate is also recognized for its hypocholesterolemic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zuclomiphene-d5 (citrate) involves the deuteration of Zuclomiphene citrate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Zuclomiphene citrate . The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Zuclomiphene-d5 (citrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the desired isotopic enrichment and product purity .

Chemical Reactions Analysis

Types of Reactions: Zuclomiphene-d5 (citrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Zuclomiphene-d5 (citrate), each with distinct pharmacological properties .

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

603.1 g/mol

IUPAC Name

2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D;

InChI Key

PYTMYKVIJXPNBD-XGCPMUBPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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